

A Comparative Guide to the Biological Activity of 3-Bromo-4-methylquinoline Analogs

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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the biological activities of **3-bromo-4-methylquinoline** analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available experimental data and outlining key methodologies, this document serves as a technical resource to inform future research and drug development endeavors.

The 3-Bromo-4-methylquinoline Scaffold: A Platform for Diverse Biological Activity

The **3-bromo-4-methylquinoline** core provides a unique structural framework. The bromine atom at the 3-position can act as a key interaction point with biological targets and serves as a handle for further synthetic modifications. The methyl group at the 4-position can influence the molecule's steric and electronic properties, impacting its binding affinity and overall activity. This guide explores how modifications at other positions of this core structure modulate its biological effects.

Anticancer Activity: A Promising Frontier

Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical use.^[1] The anticancer efficacy of these compounds often stems from their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.^[1]

Comparative Cytotoxicity of Brominated Quinolines

While specific comparative studies on a series of **3-bromo-4-methylquinoline** analogs are limited in the publicly available literature, data from various brominated quinoline and quinazolinone derivatives provide valuable insights into their antiproliferative potential. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric for comparison.

Compound ID/Name	Cancer Cell Line	IC50 (µM)	Reference Compound	Reference IC50 (µM)	Source
6,8-dibromo-4(3H)quinazolinone derivative XIIIb	MCF-7	1.7 µg/mL	Doxorubicin	Not specified	[2]
6,8-dibromo-4(3H)quinazolinone derivative IX	MCF-7	1.8 µg/mL	Doxorubicin	Not specified	[2]
6,8-dibromo-4(3H)quinazolinone derivative	MCF-7	1.83 µg/mL	Doxorubicin	Not specified	[2]
XIVd					
6-Bromo quinazoline derivative 8a	MCF-7	15.85 ± 3.32	Erlotinib	Not specified	[2]
6-Bromo quinazoline derivative 8a	SW480	17.85 ± 0.92	Erlotinib	Not specified	[2]
6-bromo-5-nitroquinoline (4)	HT29	Lower than 5-FU	5-Fluorouracil (5-FU)	Not specified	[2]
5,7-dibromo-8-hydroxyquinoline	C6 (rat glioblastoma)	12.3	-	-	[3]
7-Bromo-8-hydroxyquinoline	C6 (rat glioblastoma)	25.6	-	-	[3]

5,7-dibromo-						
3,6-dimethoxy-8-hydroxyquinoline	C6 (rat glioblastoma)	15.4	-	-	-	[4]
5,7-dibromo-						
3,6-dimethoxy-8-hydroxyquinoline	HeLa (human cervical cancer)	26.4	-	-	-	[4]
5,7-dibromo-						
3,6-dimethoxy-8-hydroxyquinoline	HT29 (human colon adenocarcinoma)	15.0	-	-	-	[4]
3,5,6,7-tetrabromo-8-methoxyquinoline	C6 (rat glioblastoma)	48.9	-	-	-	[4]
3,5,6,7-tetrabromo-8-methoxyquinoline	HeLa (human cervical cancer)	59.5	-	-	-	[4]
3,5,6,7-tetrabromo-8-methoxyquinoline	HT29 (human colon adenocarcinoma)	36.6	-	-	-	[4]
6,8-dibromo-5-nitroquinoline	C6 (rat glioblastoma)	50.0	-	-	-	[4]
6,8-dibromo-5-nitroquinoline	HeLa (human cervical cancer)	24.1	-	-	-	[4]

6,8-dibromo- 5-nitroquinoline	HT29 (human colon adenocarcino- ma)	26.2	-	-	[4]
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Note: The presented data is for a variety of bromo-substituted quinoline and quinazolinone derivatives and not a direct comparison of **3-bromo-4-methylquinoline** analogs. The activity is influenced by the overall substitution pattern.

Structure-Activity Relationship (SAR) Insights

Based on the available data for brominated quinolines, several structural features appear to influence anticancer activity:

- Position of Bromine: The location of the bromine atom on the quinoline ring is critical.
- Multiple Halogenation: In some cases, di- and tri-bromo substitution enhances cytotoxic effects.[5]
- Other Substituents: The presence of other functional groups, such as hydroxyl, methoxy, or nitro groups, in combination with bromine can significantly modulate the anticancer potency. For instance, brominated 8-hydroxyquinolines have demonstrated potent anticancer activity. [5]

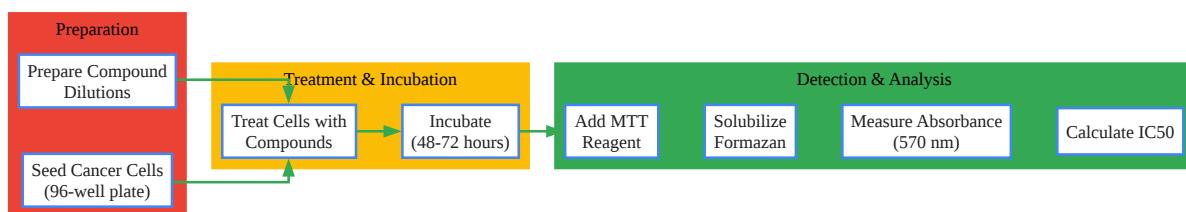
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

- Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is a well-established pharmacophore in antimicrobial drugs. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.^[4]

Comparative Antimicrobial Efficacy

Direct comparative studies on a series of **3-bromo-4-methylquinoline** analogs are scarce. However, the broader class of quinoline derivatives has been extensively studied for antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency.

Compound Class	Test Organism	Activity Metric	Result	Source
2-sulfoether-4-quinolone scaffolds	Staphylococcus aureus	MIC	0.8 µM (for compound 15)	[6]
2-sulfoether-4-quinolone scaffolds	Bacillus cereus	MIC	1.61 µM (for compound 15)	[6]
N-methylbenzoindolo[3,2-b]-quinoline derivatives	Vancomycin-resistant <i>E. faecium</i>	MIC	4 µg/mL (for compound 8)	[6]
1,2,3-triazole incorporated quinoline conjugates	<i>F. oxysporum</i> , <i>A. niger</i> , <i>C. neoformans</i>	MIC	25 µg/mL (for compounds 32, 33)	[6]
1,2,3-triazole incorporated quinoline conjugates	<i>A. flavus</i>	MIC	12.5 µg/mL (for compounds 32, 33)	[6]
Quinolinequinones (QQ2 and QQ6)	Clinically resistant <i>Staphylococcus</i> spp.	MIC50/90	2.44/9.76 µg/mL	[7]
Nitroxoline	Gram-negative food-producing animal pathogens	MIC	1 to 4 µg/mL	[8]
Nitroxoline	Gram-positive food-producing animal pathogens	MIC	2–32 µg/mL	[8]

Structure-Activity Relationship (SAR) Insights

For antimicrobial quinolines, the following SAR observations have been made:

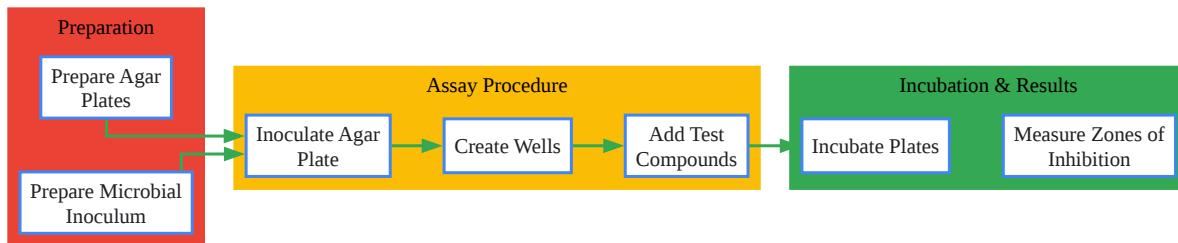
- Substituents on the Pyridine Ring: Modifications to the pyridine part of the quinoline system can significantly impact antibacterial activity.
- Nature of Substituents: The introduction of various functional groups, including halogens, can enhance the antimicrobial spectrum and potency.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of new compounds.

Step-by-Step Methodology:

- Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
- Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate.
- Well Creation: Aseptically create wells of a specific diameter in the agar.
- Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a known antibiotic).
- Incubation: Incubate the plates under appropriate conditions for the test microorganism.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.



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